Nitro-PDS-Tubulysin M

Catalog No.
S12898087
CAS No.
M.F
C54H73N8O11S3+
M. Wt
1106.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitro-PDS-Tubulysin M

Product Name

Nitro-PDS-Tubulysin M

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methyl-1-[[4-[[(2R)-2-[(6-nitropyridin-3-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]piperidin-1-ium-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

Molecular Formula

C54H73N8O11S3+

Molecular Weight

1106.4 g/mol

InChI

InChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1

InChI Key

FVZABGIKJSSIQM-KDOZOHQXSA-O

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-]

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=CN=C(C=C5)[N+](=O)[O-]

Nitro-PDS-Tubulysin M is a synthetic compound that belongs to the class of drug-linker conjugates, specifically designed for use in antibody-drug conjugate (ADC) therapies. It is composed of Tubulysin M, a potent inhibitor of tubulin polymerization, coupled with Nitro-PDS, which enhances its cytotoxic properties while allowing for targeted delivery to cancer cells. Tubulysin M itself is derived from natural sources and is known for its strong antitumor activity due to its ability to disrupt microtubule dynamics, leading to apoptosis in rapidly dividing cells .

The primary chemical reaction involving Nitro-PDS-Tubulysin M is the conjugation of Tubulysin M with Nitro-PDS. This reaction typically involves the formation of a covalent bond between the carboxylic acid group of Tubulysin M and an appropriate amine or hydroxyl group from Nitro-PDS. The resulting structure retains the essential pharmacophoric elements necessary for biological activity while facilitating the selective delivery of the cytotoxic agent to target cells through specific binding mechanisms associated with ADCs .

Nitro-PDS-Tubulysin M exhibits significant biological activity as an antitumor agent. Its mechanism of action primarily involves inhibition of microtubule polymerization, which is crucial for mitosis. By disrupting the microtubule network, it induces cell cycle arrest and ultimately leads to apoptosis in cancer cells. Studies have shown that compounds derived from Tubulysin M demonstrate potent cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF7) and other solid tumors .

The synthesis of Nitro-PDS-Tubulysin M involves several key steps:

  • Synthesis of Tubulysin M: This typically requires extraction from natural sources followed by purification or total synthesis methods that may involve multiple reaction steps.
  • Conjugation with Nitro-PDS: This step involves coupling reactions where the functional groups on Tubulysin M react with Nitro-PDS under controlled conditions to form the final conjugate.
  • Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity .

Nitro-PDS-Tubulysin M has promising applications in cancer therapy, particularly as part of ADC formulations. By leveraging its ability to selectively target tumor cells while delivering a potent cytotoxic agent, it represents a significant advancement in targeted cancer treatments. Furthermore, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant cancer strains .

Several compounds share structural or functional similarities with Nitro-PDS-Tubulysin M, particularly within the tubulin inhibitor class. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
Tubulysin AInhibits microtubule polymerizationDerived from natural sources
Dolastatin 10Disrupts microtubule dynamicsDerived from marine organisms
VincristinePrevents mitotic spindle formationAlkaloid derived from periwinkle plant
PaclitaxelStabilizes microtubulesWidely used in chemotherapy

Nitro-PDS-Tubulysin M stands out due to its specific design as an ADC drug-linker conjugate, which enhances its targeting capabilities compared to traditional tubulin inhibitors. This unique feature allows it to deliver cytotoxic effects more selectively, minimizing damage to healthy tissues while maximizing therapeutic efficacy against tumors .

Production of Tubulysin M via Myxobacterial Extraction vs. Total Synthesis

The production of Tubulysin M, a critical cytotoxic payload in the Nitro-Pyrido Disulfide-Tubulysin M conjugate, can be achieved through two primary methodologies: myxobacterial extraction and total synthesis [1] [2]. Each approach presents distinct advantages and limitations that significantly impact scalability, cost-effectiveness, and product quality for Antibody-Drug Conjugate development.

Myxobacterial Extraction Methodology

Myxobacterial fermentation represents the original method for obtaining tubulysins from natural sources. The primary producing organisms include Archangium gephyra strain Ar 315 and Angiococcus disciformis strain An d48 [2]. These myxobacteria synthesize tubulysins through an unusual mixed nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) biosynthetic system [1] [3].

The fermentation process typically employs M7 medium in bioreactors with carefully controlled parameters. Archangium gephyra Ar 315 produces up to 4 milligrams per liter of tubulysin A, while Angiococcus disciformis An d48 yields approximately 1 milligram per liter of tubulysin D as the main compound [2]. The fermentation conditions require maintenance of pH at 7.4 through controlled addition of potassium hydroxide or sulfuric acid, with dissolved oxygen levels monitored and maintained above 30 percent [2].

Isolation procedures involve adsorber resin technology, where tubulysins are captured during fermentation and subsequently eluted with methanol or acetone [2]. The organic phase undergoes evaporation, followed by aqueous extraction with ethyl acetate. Purification requires multiple chromatographic steps, including Sephadex LH20 column chromatography with methanol as the mobile phase, followed by medium-pressure reverse-phase chromatography on RP18 stationary phase [2].

The extracted tubulysins demonstrate exceptional biological activity, with growth inhibition values against mammalian cell lines in the picomolar to low nanomolar range [2]. However, the limited production quantities and extensive purification requirements make myxobacterial extraction economically challenging for large-scale manufacturing.

Total Synthesis Approaches

Total synthesis methodologies have evolved significantly to address the supply limitations of natural extraction. Multiple synthetic strategies have been developed, ranging from classical sequential coupling approaches to advanced multicomponent reaction techniques [4] [5] [3] [6].

Classical total synthesis typically involves sequential coupling of four amino acid fragments: D-N-methyl pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup) [3]. This approach faces significant challenges due to the steric hindrance of Mep, Ile, and Tuv amino acids during coupling reactions, often resulting in overall yields of 10-20 percent [3].

Advanced multicomponent reaction strategies have dramatically improved synthetic efficiency. The Ugi four-component reaction (Ugi-4CR) approach has achieved remarkable success, with one recent methodology reporting an overall yield of 30 percent over 18 steps for N14-desacetoxytubulysin H synthesis [6]. This approach features unprecedented diastereoselective Passerini three-component reactions achieving 90 percent yield in individual steps with excellent stereochemical control [6].

Stereoselective catalysis methods have further enhanced synthetic capabilities. Recent developments in tubulysin U and N14-desacetoxytubulysin H synthesis feature elegant cascade one-pot processes for installing challenging thiazole moieties, with overall yields reaching 25-35 percent on gram scale [4]. These methodologies employ stereoselective reductions and high-yield mild reactions to ensure requisite stereochemistry while avoiding problematic epimerization during peptide formation [4].

Production MethodTypical YieldKey AdvantagesMain Limitations
Myxobacterial Extraction - Archangium gephyra4 mg/L (Tubulysin A)Natural product authenticityLimited quantities, expensive isolation
Myxobacterial Extraction - Angiococcus disciformis1 mg/L (Tubulysin D)High biological activityMultiple chromatographic steps required
Total Synthesis - Classical Sequential Coupling10-20% overallScalable productionLabor-intensive, challenging coupling
Total Synthesis - Multicomponent Reaction (Ugi-4CR)30% overall (18 steps)Route shortening, high convergenceRequires specialized building blocks
Total Synthesis - Passerini Three-Component90% (individual step)High diastereoselectivityLimited to specific analogs
Total Synthesis - Stereoselective Catalysis25-35% overallExcellent stereochemical controlComplex catalyst systems

Site-Specific Bioconjugation Techniques for Antibody-Drug Conjugate Assembly

Site-specific bioconjugation represents a paradigm shift in Antibody-Drug Conjugate development, enabling precise control over conjugation sites and drug-to-antibody ratios while maintaining antibody functionality [7] [8] [9]. The Nitro-Pyrido Disulfide linker system requires careful consideration of conjugation methodologies to ensure optimal stability and therapeutic efficacy.

Cysteine-Based Conjugation Strategies

Traditional cysteine alkylation through maleimide chemistry remains widely employed but suffers from heterogeneity issues [7] [10]. In human IgG1 antibodies, four interchain disulfide bonds provide eight potential thiol groups after reduction with tris(2-carboxyethyl) phosphine (TCEP) or dithiothreitol (DTT) [7]. This results in heterogeneous product mixtures containing over 100 different species with varying drug-to-antibody ratios [7].

Site-specific cysteine engineering addresses these limitations through strategic mutation of specific cysteine residues. Senter and coworkers developed engineered antibodies with controlled numbers of conjugation sites by mutating four or six interchain cysteines to serines, leaving only the desired conjugation sites accessible [7]. This approach yields homogeneous conjugates with defined attachment sites and drug-to-antibody ratios of 2 or 4 [7].

Disulfide re-bridging technologies represent an advanced cysteine-based approach. These methods employ dual thiol-reacting linkers that bind simultaneously with pairs of cysteines, maintaining antibody morphology while controlling reaction sites [11]. The WuXiDAR4™ platform utilizes a "hinge shielding" mechanism where metal ions such as zinc bind selectively to heavy chain interchain disulfides, ensuring conjugation occurs only at light-heavy chain positions [11]. This technology achieves over 70 percent DAR4 species, improvable to over 95 percent with chromatographic enrichment [11].

Pyrido Disulfide Linker Chemistry

The Nitro-Pyrido Disulfide (Nitro-PDS) linker incorporates pyridyl disulfide chemistry, which reacts with sulfhydryl groups across a broad pH range with optimal reactivity at pH 4-5 [12]. During conjugation, disulfide exchange occurs between the target sulfhydryl group and the 2-pyridyldithio moiety, releasing pyridine-2-thione that can be monitored spectrophotometrically at 343 nanometers [12].

This chemistry provides significant advantages for Antibody-Drug Conjugate applications. The resulting disulfide bonds are stable under physiological conditions but can be cleaved by reducing agents such as dithiothreitol or glutathione [12] [13]. Intracellular glutathione concentrations are typically 1000-fold higher than in blood, enabling selective payload release within target cells [13].

Water-soluble pyrido disulfide linkers incorporating polyethylene glycol spacers have been developed to improve conjugate solubility [13]. These discrete heterobifunctional linkers enable copper-free click chemistry approaches, expanding conjugation possibilities while maintaining the reductive cleavability essential for controlled payload release [13].

Enzymatic Conjugation Methodologies

Enzymatic conjugation techniques offer exceptional site-specificity and homogeneity. Bacterial transglutaminase (TGase) represents a leading enzymatic approach, forming stable isopeptide bonds between glutamine residues and primary amines [14] [15] [16]. TGase specifically recognizes glutamine 295 within antibody heavy chains, enabling preparation of homogeneous conjugates with drug-to-antibody ratios of exactly 2 [14] [15].

The transglutaminase-mediated process requires enzymatic removal of N-linked glycans or utilization of aglycosylated antibody variants [15]. Direct enzymatic attachment of cytotoxic payloads often yields heterogeneous products, but chemo-enzymatic two-step approaches achieve superior homogeneity [16]. The two-step methodology involves initial enzymatic attachment of reactive handles (such as azide or thiol functionalities) followed by bioorthogonal conjugation with payload derivatives [16].

Strain-promoted azide-alkyne cycloaddition (SPAAC) combined with transglutaminase modification has demonstrated particular success [16]. This approach requires only 2.5 molar excess of payload to achieve homogeneous conjugates with drug-to-antibody ratios of 2.0 [16]. Proof-of-concept studies with trastuzumab-monomethyl auristatin E conjugates prepared via transglutaminase-SPAAC methodology demonstrated exceptional cytotoxicity with IC50 values of 89.0 picomolar against BT-474 cells and 21.7 picomolar against SK-BR-3 cells [16].

Sortase-mediated conjugation provides another enzymatic option, recognizing specific amino acid sequences for transpeptidation reactions [14]. Formylglycine-generating enzyme (FGE) approaches enable installation of aldehyde handles for subsequent bioorthogonal conjugation [14]. These enzymatic methods consistently achieve homogeneous products with defined drug-to-antibody ratios.

Conjugation MethodDrug-to-Antibody RatioConjugation Efficiency (%)Homogeneity LevelStability Profile
Cysteine Alkylation (Maleimide)2-8 (heterogeneous)70-95Low (>100 species)Moderate (retro-Michael)
Site-Specific Cysteine Engineering2-4 (homogeneous)85-98High (2-4 species)High (engineered sites)
Transglutaminase-Mediated2 (homogeneous)80-95Very High (1-2 species)Very High (isopeptide)
Disulfide Re-bridging4-8 (controlled)75-90High (controlled)High (native disulfide)
Sortase-Mediated2-4 (site-specific)80-95Very High (defined)Very High (amide)

Quality Control Metrics for Antibody-Drug Conjugate Homogeneity

Quality control of Antibody-Drug Conjugates requires sophisticated analytical methodologies capable of characterizing the complex heterogeneity inherent in these biotherapeutics [17] [18] [19]. The assessment of Nitro-Pyrido Disulfide-Tubulysin M conjugates demands comprehensive analytical strategies encompassing drug-to-antibody ratio determination, aggregate analysis, and impurity profiling.

Hydrophobic Interaction Chromatography for Drug-to-Antibody Ratio Analysis

Hydrophobic Interaction Chromatography (HIC) serves as the gold standard for drug-to-antibody ratio distribution analysis [17] [20] [21]. This technique exploits the increased hydrophobicity imparted by payload conjugation, enabling separation of antibody species based on the number of attached drugs [20] [21].

The HIC methodology typically employs ammonium sulfate-based mobile phases with high ionic strength buffers (such as 50 millimolar sodium phosphate with 1.5 molar ammonium sulfate at pH 7.0) to promote hydrophobic interactions [17] [21]. Sample molecules are eluted in order of increasing hydrophobicity through decreasing salt concentration gradients [21]. Unconjugated antibodies elute first, followed by progressively higher drug-to-antibody ratio species [21] [22].

HIC analysis of cysteine-conjugated Antibody-Drug Conjugates typically resolves species with drug-to-antibody ratios ranging from 0 to 8 [22]. The method provides quantitative determination of each species distribution, enabling calculation of average drug-to-antibody ratios and assessment of batch-to-batch consistency [17]. Detection limits for individual species typically range from 0.1 to 1 percent, with quantitative accuracy within ±5-10 percent [17].

Platform approaches for HIC method development have been established, utilizing generic screens based on drug structure and conjugation mechanism [17]. These platforms enable rapid method development while focusing on more challenging analytical requirements early in development [17].

Mass Spectrometry-Based Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unparalleled analytical capabilities for intact Antibody-Drug Conjugate characterization [18] [23] [24]. Native size-exclusion chromatography coupled with high-resolution mass spectrometry enables accurate molecular weight determination and drug-to-antibody ratio quantification across diverse conjugation chemistries [25].

Deconvoluted mass spectra reveal individual drug-to-antibody ratio species through characteristic mass increments corresponding to payload attachment [24]. Advanced algorithms calculate drug-to-antibody ratios from peak area integration, accounting for charge state distributions and signal intensities [25]. Detection limits for mass spectrometry-based methods typically achieve 0.01-0.1 percent with quantitative accuracy within ±1-3 percent [23].

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) enables comprehensive conjugate characterization under native conditions [26]. Microfluidic capillary electrophoresis-mass spectrometry platforms provide exceptional resolution for lysine-linked conjugates, simultaneously resolving charge variants and drug-to-antibody ratio species [26]. These integrated approaches identify post-translational modifications and glycoforms while quantifying drug distribution [26].

The 2D-LC/MS methodology combines hydrophobic interaction chromatography with size-exclusion chromatography for enhanced resolution of complex conjugate mixtures [27]. This approach proves particularly valuable for cysteine-linked conjugates where traditional single-dimension separations may be insufficient [27].

Capillary Electrophoresis Methods

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) provides high-resolution analysis of Antibody-Drug Conjugate purity and structural integrity [10] [28]. This technique resolves antibody chains based on electrophoretic mobility differences, enabling assessment of conjugation sites and drug distribution [10].

Both reduced and non-reduced CE-SDS analyses provide complementary information. Reduced conditions dissociate antibody chains, revealing drug attachment to specific heavy or light chains [10]. Non-reduced analysis maintains quaternary structure, providing information about overall conjugate integrity [28].

Imaged Capillary Isoelectric Focusing (iCIEF) addresses charge heterogeneity analysis, resolving conjugate variants based on isoelectric point differences [28]. This technique proves particularly valuable for lysine-conjugated products where charge modification significantly affects electrophoretic behavior [28].

Detection limits for capillary electrophoresis methods typically range from 0.5 to 5 percent for impurities, with analysis times of 10-45 minutes depending on the specific technique [28]. Quantitative accuracy generally falls within ±3-10 percent [28].

Size Exclusion Chromatography for Aggregate Analysis

Size Exclusion Chromatography (SEC) serves as the standard method for characterizing protein aggregation in Antibody-Drug Conjugates [27] [18]. The hydrophobic nature of conjugated payloads increases aggregation propensity, creating complex impurity profiles requiring careful analytical assessment [27].

Effective SEC analysis requires stationary phases with inert hydrophilic bonding chemistries to minimize secondary interactions without requiring organic modifiers that could influence aggregation state [27]. Advanced Bio SEC columns with appropriate pore sizes enable resolution of high molecular weight aggregates, monomeric conjugates, and low molecular weight fragments [27].

Multi-angle light scattering detection (SEC-MALS) combined with ultraviolet and refractive index detection provides absolute molecular weight determination independent of elution time [29]. This approach proves particularly valuable for heterogeneous conjugate mixtures where traditional calibration methods may be inadequate [29].

Detection limits for aggregate analysis typically range from 0.5 to 2 percent, with quantitative accuracy within ±2-5 percent [27]. Analysis times generally require 20-60 minutes depending on column length and resolution requirements [27].

Analytical MethodPrimary ApplicationDetection LimitThroughputQuantitative Accuracy (%)
Hydrophobic Interaction Chromatography (HIC)DAR distribution analysis0.1-1% (species)Medium (30-60 min)±5-10
Liquid Chromatography-Mass Spectrometry (LC-MS)Intact mass determination0.01-0.1% (MS)Low (60-120 min)±1-3
Capillary Electrophoresis-SDS (CE-SDS)Purity assessment1-5% (impurities)High (10-20 min)±3-8
Size Exclusion Chromatography (SEC)Aggregate/fragment detection0.5-2% (aggregates)Medium (20-40 min)±2-5
Multi-Angle Light Scattering (SEC-MALS)Molecular weight determination0.1-1% (MW)Medium (30-60 min)±2-5

Ultraviolet-Visible Spectrophotometry

Ultraviolet-visible spectrophotometry provides rapid drug-to-antibody ratio estimation through differential absorption measurements [17] [19]. This technique requires distinct absorption maxima for antibody and payload components, with careful consideration of extinction coefficient changes upon conjugation [17].

The method offers exceptional throughput with analysis times of 1-5 minutes, making it suitable for high-throughput screening and routine quality control [17]. However, quantitative accuracy is limited to ±5-15 percent, and detection limits for drug-to-antibody ratio determination typically range from 1-10 percent [17]. Buffer system compatibility restricts application to simplified matrices, limiting utility for complex biological samples [19].

Despite these limitations, ultraviolet-visible spectrophotometry remains valuable for initial conjugate characterization and process optimization studies where rapid results are prioritized over analytical precision [17].

Integrated Quality Control Strategy

Comprehensive quality control of Nitro-Pyrido Disulfide-Tubulysin M conjugates requires integration of multiple analytical methodologies, each addressing specific critical quality attributes [17] [18]. The heterogeneity associated with Antibody-Drug Conjugates necessitates robust methods with sufficient resolution to characterize product-related species and potential impurities [17].

Critical quality attributes include target site-specificity and binding properties, linker and drug stability, drug potency and free drug content, conjugation site identification, drug-to-antibody ratio distribution, overall heterogeneity, and solubility characteristics [17]. Platform analytical approaches reduce development timelines by decoupling process development from method-specific optimization [25].

Advanced control strategies focus on intermediate testing, with separate quality control protocols for antibody, linker-payload, and final conjugate components [17]. This approach enables many quality parameters to be controlled during intermediate release, allowing final testing to concentrate on conjugate-specific attributes [17].

XLogP3

8.9

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

1105.45609370 g/mol

Monoisotopic Mass

1105.45609370 g/mol

Heavy Atom Count

76

Dates

Last modified: 08-10-2024

Explore Compound Types